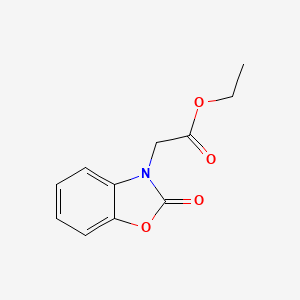

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Description

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzoxazole core fused with an ester-functionalized acetate group. The benzoxazole moiety consists of a benzene ring fused to an oxazole ring, where the oxygen and nitrogen atoms are positioned at the 1,3-positions. The 2-oxo group introduces a ketone functionality, and the ethyl ester group enhances solubility in organic solvents.

Properties

IUPAC Name |

ethyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-15-10(13)7-12-8-5-3-4-6-9(8)16-11(12)14/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYCPWHVMGKKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the condensation of 2-aminophenol with ethyl oxalyl chloride, followed by cyclization to form the benzoxazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.

Scientific Research Applications

Pharmaceutical Development

Anti-inflammatory and Analgesic Drugs

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties allow it to interact effectively with biological targets, making it a candidate for drug development aimed at pain management and inflammation reduction .

Cytotoxicity Studies

Recent research has demonstrated the compound's potential anticancer properties. In vitro studies have shown that it exhibits significant cytotoxic effects against various human cancer cell lines. For instance, derivatives of this compound have been tested against MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines, revealing promising results in inhibiting cell proliferation.

Material Science

Development of Advanced Materials

In material science, this compound is utilized in the development of polymers and coatings that exhibit enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can improve their mechanical properties and durability, making them suitable for various industrial applications .

Analytical Chemistry

Fluorescent Probes

The compound is also employed in creating fluorescent probes for biological imaging. These probes enable researchers to visualize cellular processes with high specificity and sensitivity. The unique optical properties of benzoxazole derivatives facilitate their use in fluorescence-based assays, which are crucial for studying biological interactions at the molecular level .

Detection of Biomolecules

In analytical chemistry, this compound plays a role in the detection and quantification of biomolecules. Its reactivity allows for the development of assays that improve the accuracy of various biochemical measurements, thus enhancing the reliability of experimental results .

Environmental Monitoring

Pollutant Detection Sensors

this compound is utilized in developing sensors for detecting environmental pollutants. These sensors contribute to environmental protection efforts by enabling real-time monitoring of hazardous substances. The compound's ability to interact with specific pollutants makes it an effective component in sensor technology aimed at safeguarding public health .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited over 70% inhibition of cell proliferation at concentrations as low as 10 µM. This study highlights the compound's potential as a lead structure for developing novel anticancer therapies.

Case Study 2: Material Properties

Research investigating the incorporation of this compound into polymer formulations demonstrated enhanced thermal stability and mechanical strength compared to control samples. The modified polymers maintained their structural integrity at elevated temperatures, indicating their suitability for high-performance applications in coatings and composites .

Mechanism of Action

The mechanism of action of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in Ester Substituents

Structural analogs of Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate differ primarily in the ester alkyl chain. These modifications influence physicochemical properties such as lipophilicity and metabolic stability:

Key Findings :

- Ethyl vs. Methyl : The ethyl ester balances solubility and membrane permeability, making it preferable for drug delivery compared to the more polar methyl ester .

- Butyl Derivative : Enhanced lipophilicity improves blood-brain barrier penetration but may reduce aqueous solubility .

Heterocyclic Core Modifications

Replacement of the benzoxazole oxygen with sulfur or nitrogen alters electronic properties and bioactivity:

Key Findings :

- Benzothiazole Analog : The sulfur atom in benzothiazole derivatives improves redox stability but may introduce toxicity concerns .

- Oxadiazole Derivatives : Substituted oxadiazoles (e.g., with 4-fluorophenyl) exhibit potent NLRP3 inflammasome inhibition (IC₅₀ = 0.2 µM) due to enhanced hydrophobic interactions .

Substituent Effects on Bioactivity

Addition of functional groups to the benzoxazole or acetate moiety significantly impacts pharmacological profiles:

Key Findings :

- Chlorobenzyl Groups : Electron-withdrawing substituents like chlorine enhance target binding but may increase off-target effects .

- Benzyl Esters : Improve lipophilicity but reduce solubility, necessitating formulation optimization .

Crystallographic Data

- This compound: Crystallizes in a monoclinic system (space group P2₁/c), with bond lengths of C=O (1.21 Å) and C–N (1.38 Å) confirming resonance stabilization .

- Benzothiazole Analog : Exhibits shorter C–S bonds (1.74 Å) compared to C–O (1.43 Å) in benzoxazole, influencing ring strain .

Biological Activity

Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its unique benzoxazole ring structure, which is known for its diverse biological activities. The presence of the ethyl acetate group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It can modulate enzyme activity and receptor binding, leading to significant biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. Research indicates that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of several benzoxazole derivatives against common pathogens. This compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 7.81 to 250 µg/ml .

- Antifungal Activity : The compound was also tested against Candida albicans, showing effectiveness comparable to standard antifungal treatments like fluconazole. Some derivatives exhibited higher potency than fluconazole against resistant strains .

Anticancer Activity

This compound has been explored for its anticancer properties, particularly against human cancer cell lines.

Research Findings

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of an acetic acid group in the structure was found to enhance cytotoxicity significantly .

- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms, although detailed pathways remain under investigation .

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoxazole derivatives to highlight its unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Ethyl acetate group | Antimicrobial, Anticancer |

| 2-Oxo-1,3-benzothiazole | Sulfur atom instead of oxygen | Antimicrobial |

| 2-Oxo-1,3-benzimidazole | Nitrogen atom in place of oxygen | Anticancer |

Q & A

Q. What are the common synthetic routes for preparing Ethyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A general method involves reacting a benzoxazolone precursor with ethyl bromoacetate in the presence of a base like DBU (1,8-diazabicycloundec-7-ene) in anhydrous THF. For example, substituting the benzoxazolone core with an acetoxyethyl group can yield the target compound after purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : Key signals include the ethyl ester triplet (δ ~1.28 ppm for CH3), oxazole ring protons (δ ~7.2–7.4 ppm for aromatic protons), and the methylene bridge (δ ~4.0–4.4 ppm for NCH2) .

- Mass spectrometry (MS) : The molecular ion peak ([M+H]⁺) and isotopic patterns (e.g., chlorine isotopes in derivatives) are critical for molecular weight validation .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with gradients of petroleum ether and ethyl acetate (e.g., 95:5 to 85:15) is widely used. Recrystallization from ethanol/water mixtures can further enhance purity, as demonstrated in analogous benzoxazolone derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst/base selection : DBU outperforms weaker bases in promoting nucleophilic substitution, achieving yields >70% .

- Solvent choice : Anhydrous THF minimizes side reactions compared to polar solvents.

- Temperature control : Room-temperature reactions reduce decomposition risks, while mild heating (~50°C) accelerates sluggish steps .

Q. What analytical challenges arise in characterizing derivatives of this compound, and how are they resolved?

Challenges include distinguishing regioisomers and detecting trace impurities. Solutions:

Q. How do structural modifications to the benzoxazolone core affect biological activity?

Substitutions at the 2-oxo position (e.g., chlorobenzyl or fluorophenyl groups) can enhance bioactivity. For instance, NLRP3 inflammasome inhibitors derived from similar scaffolds show improved anti-inflammatory efficacy when bulky substituents are introduced . Computational docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like NLRP3 .

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound class?

Discrepancies (e.g., NMR shifts or MS fragmentation patterns) often arise from solvent effects, impurities, or tautomerism. Cross-referencing multiple techniques (e.g., comparing experimental IR stretches with DFT-calculated vibrational modes) and validating against high-purity standards are essential .

Q. What strategies are employed to synthesize enantiomerically pure derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., using BINOL-derived catalysts) can induce enantioselectivity. For example, introducing a chiral center at the acetoxyethyl group via kinetic resolution has been reported in related oxadiazolones .

Methodological Notes

- Crystallography : SHELXL remains the gold standard for refining small-molecule crystal structures, particularly for resolving disorder or twinning .

- Scale-up : Pilot-scale synthesis (e.g., 10 mmol) requires careful control of exothermic reactions and iterative HPLC monitoring to maintain purity .

- Safety : Handle intermediates (e.g., bromoacetate derivatives) in fume hoods due to lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.